

Preliminary Preclinical Studies on FGH10019: A Novel SREBP Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate lipid biosynthesis. Preliminary preclinical data indicate that **FGH10019** demonstrates significant potential in oncology, particularly in enhancing the efficacy of standard chemotherapy agents. This document provides a comprehensive overview of the initial in vitro and in vivo studies conducted on **FGH10019**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation and development of this compound.

Introduction

Cellular metabolism is increasingly recognized as a critical hallmark of cancer. Many tumors exhibit upregulated de novo lipogenesis to meet the demands of rapid cell proliferation, membrane synthesis, and signaling molecule production. Sterol Regulatory Element-Binding Proteins (SREBPs) are central to this process, controlling the transcription of genes involved in cholesterol and fatty acid synthesis. The SREBP family consists of three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1 isoforms are primarily responsible for regulating fatty acid synthesis, while SREBP-2 is the master regulator of cholesterol



biosynthesis. Dysregulation of the SREBP pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.

FGH10019 is a novel inhibitor of the SREBP pathway.[1] This whitepaper summarizes the key preclinical findings on **FGH10019**, focusing on its anti-cancer properties and its synergistic effects with conventional chemotherapy.

Mechanism of Action

FGH10019 exerts its biological effects by inhibiting the activation of SREBPs.[2][3] In their inactive state, SREBPs are precursor proteins embedded in the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP-cleavage activating protein (SCAP).[4][5] When cellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus. In the Golgi, SREBPs undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[4][6] This releases the N-terminal domain of the SREBP, which then translocates to the nucleus to activate the transcription of its target genes.[4][5]

FGH10019 inhibits the proteolytic cleavage and activation of SREBPs, thereby downregulating the expression of lipogenic genes.[2] This leads to a reduction in the synthesis of cholesterol and fatty acids, which are essential for cancer cell growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **FGH10019**.

Table 1: In Vitro Activity of FGH10019



Assay Type	Cell Line	Parameter	Value	Reference
SREBP-2 Activation Inhibition	CHO-K1	IC50	1 μΜ	[2][3]
Cell Viability (in combination with Docetaxel)	C4-2, PC3	FGH10019 Concentration	5 μΜ	[7]
Docetaxel Concentration	1 nM	[7]		
Incubation Time	72 hours	[7]	_	

Table 2: In Vivo Efficacy of FGH10019 in a Prostate Cancer Xenograft Model



Animal Model	Treatmen t Groups	Dosing Regimen	Duration	Endpoint	Results	Referenc e
PC3 Xenograft (mice)	Vehicle	-	6 weeks	Tumor Volume	-	[7]
Docetaxel	4 mg/kg, i.p., twice a week	6 weeks	Tumor Volume	Reduced	[7]	
FGH10019	20 mg/kg, oral, three times a week	6 weeks	Tumor Volume	Reduced	[7]	_
Docetaxel + FGH10019	As above	6 weeks	Tumor Volume	Significantl y reduced vs. single agents	[7]	
Vehicle	-	6 weeks	Final Tumor Weight	-	[7]	_
Docetaxel	4 mg/kg, i.p., twice a week	6 weeks	Final Tumor Weight	Reduced	[7]	
FGH10019	20 mg/kg, oral, three times a week	6 weeks	Final Tumor Weight	Reduced	[7]	
Docetaxel + FGH10019	As above	6 weeks	Final Tumor Weight	Significantl y reduced vs. single agents	[7]	

Table 3: In Vivo Study of FGH10019 in a Metabolic Model



Animal Model	Treatmen t	Dosing Regimen	Duration	Endpoint	Results	Referenc e
ob/ob mice	FGH10019 in chow	~23 mg/kg body weight/day	8 weeks	Body Weight Gain	8-9% less weight gain compared to control	[2]

Note: Pharmacokinetic data for **FGH10019** is not publicly available at the time of this report.

Detailed Experimental Protocols In Vitro SREBP-2 Activation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **FGH10019** on SREBP-2 activation.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

Methodology:

- Cell Culture: CHO-K1 cells are cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are treated with varying concentrations of FGH10019.
- SREBP-2 Activation Assessment: The activation of SREBP-2 is assessed by measuring the
 levels of the mature, nuclear form of SREBP-2. This is typically done via Western blotting,
 where cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with
 an antibody specific to the N-terminal domain of SREBP-2.
- Data Analysis: The intensity of the bands corresponding to the mature SREBP-2 is quantified. The IC50 value is calculated by plotting the percentage of SREBP-2 activation against the logarithm of the FGH10019 concentration and fitting the data to a dose-response curve.[2]

Cell Viability Assay



Objective: To evaluate the effect of **FGH10019** in combination with docetaxel on the viability of prostate cancer cells.

Cell Lines: C4-2 and PC3 human prostate cancer cells.

Methodology:

- Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: Cells are treated with vehicle control, 1 nM docetaxel, 5 μM FGH10019, or a combination of 1 nM docetaxel and 5 μM FGH10019.[7]
- Incubation: The treated cells are incubated for 72 hours.[7]
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence signal is read using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

In Vivo Prostate Cancer Xenograft Study

Objective: To assess the anti-tumor efficacy of **FGH10019** alone and in combination with docetaxel in a mouse model of prostate cancer.

Animal Model: Male immunodeficient mice (e.g., nude mice).

Methodology:

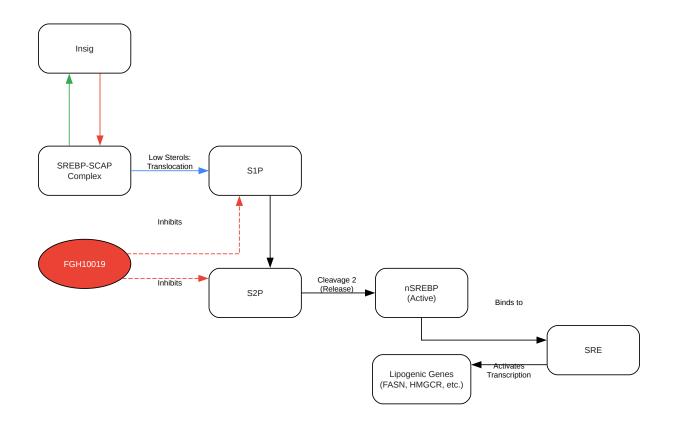
- Tumor Cell Implantation: PC3 human prostate cancer cells are subcutaneously injected into the flanks of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment Groups: Mice are randomized into four treatment groups: vehicle, docetaxel alone, FGH10019 alone, and the combination of docetaxel and FGH10019.



- Dosing:
 - Docetaxel is administered intraperitoneally (i.p.) at a dose of 4 mg/kg body weight twice a week.[7]
 - FGH10019 is administered orally at a dose of 20 mg/kg body weight three times a week.
 [7]
- Monitoring: Tumor volume and body weight are measured regularly throughout the 6-week treatment period.[7]
- Endpoint Analysis: At the end of the study, mice are euthanized, and the final tumor weight is measured.

Signaling Pathway and Experimental Workflow Diagrams
SREBP Signaling Pathway and Inhibition by FGH10019



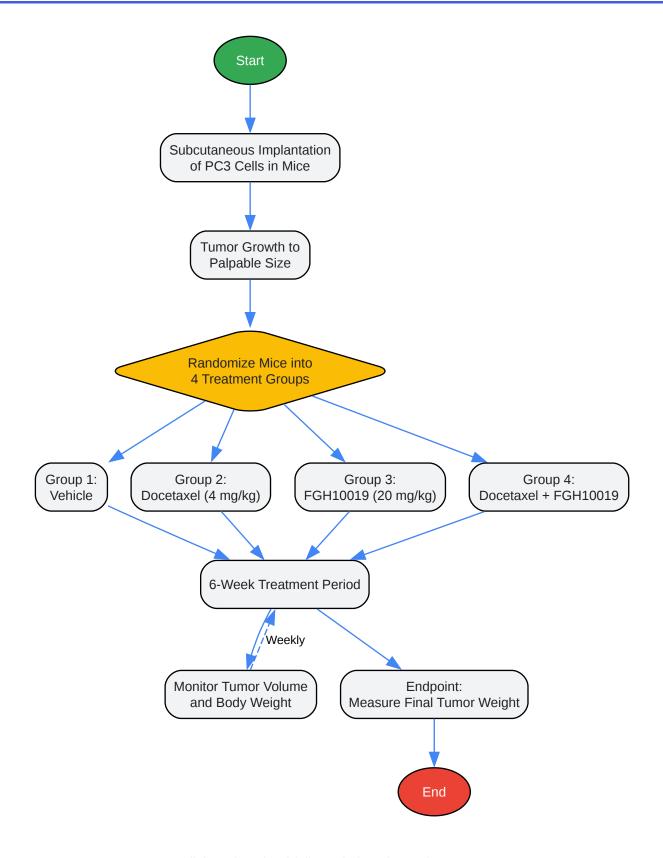


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Caption: SREBP activation pathway and the inhibitory action of FGH10019.

In Vivo Prostate Cancer Xenograft Experimental Workflow





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